molecular formula C18H14BrNO B5716708 N-(2-bromophenyl)-2-(2-naphthyl)acetamide

N-(2-bromophenyl)-2-(2-naphthyl)acetamide

Cat. No. B5716708
M. Wt: 340.2 g/mol
InChI Key: FZTWXNXEYZGVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-(2-naphthyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BINA, and it is a potent inhibitor of protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

BINA acts as a competitive inhibitor of PKC activity by binding to the ATP-binding site of the enzyme. This prevents the activation of PKC and inhibits downstream signaling pathways that are involved in various cellular processes. The inhibition of PKC activity by BINA has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
BINA has been shown to have several biochemical and physiological effects, including inhibition of PKC activity, induction of apoptosis in cancer cells, reduction of inflammation, and improvement of cognitive function in animal models of Alzheimer's disease. BINA has also been shown to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BINA in lab experiments is its high potency as a PKC inhibitor, which allows for a more significant effect with smaller concentrations. However, one limitation is that BINA may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on BINA. One direction is to explore its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its off-target effects and potential toxicity in animal models. Additionally, the development of more specific PKC inhibitors based on the structure of BINA may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of BINA involves the reaction between 2-bromobenzoyl chloride and 2-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure BINA.

Scientific Research Applications

BINA has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of PKC activity, which makes it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. BINA has also been shown to have anti-inflammatory and neuroprotective properties, which further expands its potential applications in the field of medicine.

properties

IUPAC Name

N-(2-bromophenyl)-2-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c19-16-7-3-4-8-17(16)20-18(21)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTWXNXEYZGVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-bromophenyl)-2-(2-naphthyl)acetamide

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